3-amino-N-(4-ethylphenyl)-3-thioxopropanamide
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Overview
Description
3-amino-N-(4-ethylphenyl)-3-thioxopropanamide is an organic compound characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a thioxo group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide typically involves the reaction of 4-ethylphenylamine with a suitable thioxo-propanamide precursor. One common method involves the use of ketene dithioacetal and an appropriate secondary amine, followed by reaction with sodium sulfide and phenacyl bromide . The reaction conditions are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-ethylphenyl)-3-thioxopropanamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted amides, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(4-ethylphenyl)-3-thioxopropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-cyanothiophene derivatives: These compounds share a similar thiophene backbone and exhibit various biological activities.
3-aminothiophene-2-acylhydrazone derivatives: Known for their analgesic and anti-inflammatory properties.
3-amino-thiophene carbohydrazide derivatives: Studied for their potential as angiogenesis inhibitors.
Uniqueness
3-amino-N-(4-ethylphenyl)-3-thioxopropanamide is unique due to the presence of the ethyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
3-amino-N-(4-ethylphenyl)-3-sulfanylidenepropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-8-3-5-9(6-4-8)13-11(14)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZPDXRGQKMBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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